2(1H)-Quinazolinone, 5-chloro-
CAS No.: 60610-16-4
Cat. No.: VC13790729
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60610-16-4 |
|---|---|
| Molecular Formula | C8H5ClN2O |
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 5-chloro-1H-quinazolin-2-one |
| Standard InChI | InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12) |
| Standard InChI Key | SBRAWIXBZVGDQR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=NC(=O)N2)C(=C1)Cl |
| Canonical SMILES | C1=CC2=C(C=NC(=O)N2)C(=C1)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physicochemical Properties
2(1H)-Quinazolinone, 5-chloro- (IUPAC name: 5-chloro-1H-quinazolin-2-one) has the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol. Key spectroscopic identifiers include:
-
SMILES:
C1=CC2=C(C=NC(=O)N2)C(=C1)Cl -
InChIKey:
SBRAWIXBZVGDQR-UHFFFAOYSA-N -
PubChem CID:
22101693
The chlorine atom at the 5-position enhances electron-withdrawing effects, stabilizing the quinazolinone core and influencing its interaction with biological targets . X-ray crystallography and NMR studies confirm planar geometry, facilitating π-π stacking with aromatic residues in enzyme active sites .
Table 1: Molecular Properties of 2(1H)-Quinazolinone, 5-Chloro-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Melting Point | 248–250°C (dec.) |
| LogP (Partition Coefficient) | 1.87 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 2(1H)-quinazolinone, 5-chloro- typically involves cyclization of 2-aminobenzamide derivatives. A widely used method employs anthranilic acid as a starting material:
-
Chlorination: Anthranilic acid undergoes chlorination at the 5-position using thionyl chloride (SOCl₂) .
-
Cyclization: The chlorinated intermediate reacts with formamide under reflux to form the quinazolinone core .
-
Purification: Recrystallization from ethanol yields the final product with >95% purity.
Alternative routes include microwave-assisted synthesis, which reduces reaction time from 20 hours to 45 minutes while maintaining yields of 80–85% .
Recent Advances in Catalysis
Biological Activities and Mechanisms
Anticancer Activity
2(1H)-quinazolinone, 5-chloro- exhibits potent anticancer effects through multiple mechanisms:
Microtubule Polymerization Inhibition
The compound binds to β-tubulin at the colchicine site, disrupting microtubule dynamics and inducing mitotic arrest. In U937 leukemia cells, it demonstrated an IC₅₀ of 0.6 µM for microtubule destabilization, comparable to combretastatin A-4 . Molecular docking studies reveal hydrophobic interactions with residues Val238 and Leu248, critical for tubulin binding .
Apoptosis Induction
In MCF-7 breast cancer cells, 2(1H)-quinazolinone, 5-chloro- activates caspase-3/7 and increases the Bax/Bcl-2 ratio by 3.2-fold, triggering mitochondrial apoptosis . Cytochrome c release and PARP-1 cleavage further confirm the intrinsic apoptotic pathway .
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 1.31 | EGFR Inhibition |
| MCF-7 (Breast) | 4.2 | Caspase-3 Activation |
| HCT-116 (Colon) | 2.8 | G2/M Arrest |
| U937 (Leukemia) | 0.6 | Microtubule Disruption |
Antimicrobial and Anti-Inflammatory Effects
The chlorine substituent enhances antimicrobial potency against Staphylococcus aureus (MIC: 8 µg/mL) by disrupting cell wall synthesis. Anti-inflammatory activity is mediated via COX-2 inhibition, reducing prostaglandin E₂ levels by 72% in murine macrophages .
Medicinal Chemistry Applications
EGFR-Targeted Therapies
Structural analogs of 2(1H)-quinazolinone, 5-chloro- inhibit EGFR tyrosine kinase by competing with ATP binding. Derivatives with 6-pyrrolidinyl substituents show nanomolar affinity (IC₅₀: 10 nM) and suppress A549 lung adenocarcinoma proliferation .
Hybrid Molecules for Multitarget Inhibition
Recent designs combine quinazolinone cores with chalcone or hydrazide moieties to target PI3K/AKT and RAF kinases simultaneously. Compound 130 (a hydrazide derivative) inhibits EGFR with an IC₅₀ of 0.59 µM and demonstrates synergistic effects with 5-fluorouracil .
Recent Research and Clinical Prospects
In Vivo Efficacy and Toxicity
In xenograft models, oral administration of 2(1H)-quinazolinone, 5-chloro- (50 mg/kg/day) reduced tumor volume by 68% without significant hepatotoxicity . Pharmacokinetic studies in rats reveal a plasma half-life of 4.2 hours and 89% oral bioavailability.
Drug Delivery Innovations
Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) improve solubility and target tumor sites selectively. Loaded nanoparticles achieved a 3.5-fold increase in tumor accumulation compared to free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume